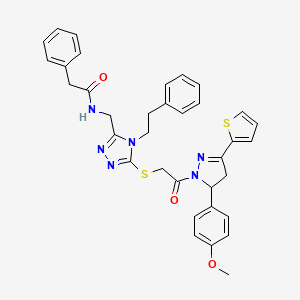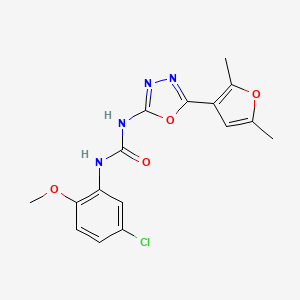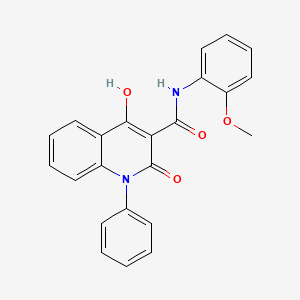![molecular formula C21H20FN3O B2676632 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-57-3](/img/structure/B2676632.png)
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as ABP-688, is a chemical compound that belongs to the class of pyrrolidinones. It is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory. ABP-688 has been studied extensively in scientific research due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, sharing a structural resemblance to the compound of interest, were synthesized and evaluated for their potential anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The research aimed to replace specific moieties in donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) without losing key functional interactions. Behavioral studies and biochemical assays on animal models revealed that some synthesized compounds showed excellent anti-Alzheimer's profiles, indicating the potential application of similar structures in treating Alzheimer's disease M. Gupta et al., 2020.
Catalysis and Chemical Synthesis
Research into N-heterocyclic carbene-pyridine chelates, which share structural motifs with the compound , has shown their utility in catalysis, particularly in palladium-catalyzed allylic substitution reactions. These studies involve synthesizing cationic palladium-allyl complexes that serve as active catalysts for allylic substitution between allylic carbonates and other compounds. The structural design of these chelates, incorporating various sterically diverse groups, aims to explore the effects of steric and electronic asymmetry in catalysis Anthony R. Chianese et al., 2009.
Dye Adsorption and Environmental Applications
A novel metal-organic framework (MOF) featuring a pyrrolidine-2-carboxylic acid derivative demonstrated effective and rapid adsorption of anionic dyes from aqueous solutions. This research highlights the potential environmental application of similar chemical structures in water purification technologies, especially for selectively adsorbing and separating harmful dyes from water bodies Lun Zhao et al., 2020.
Fluorescent Probes and Photophysical Investigations
Imidazo[1,5-a]pyridine-based fluorophores, structurally related to the target compound, were synthesized and studied for their photophysical properties. These compounds, due to their compact shape and remarkable photophysical characteristics, were identified as suitable candidates for cell membrane probes. Such research underscores the application of similar compounds in the fields of chemical biology, optoelectronics, and sensor technology, where understanding membrane dynamics, hydration, and fluidity is crucial G. Renno et al., 2022.
Propiedades
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUUXJRXUXONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

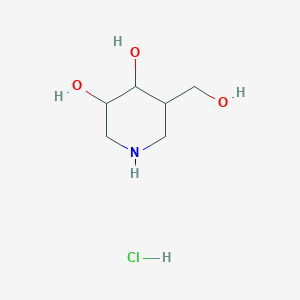
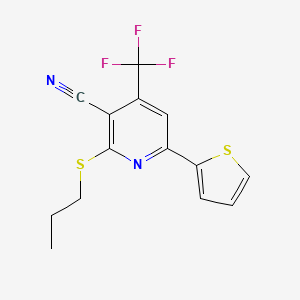
![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)
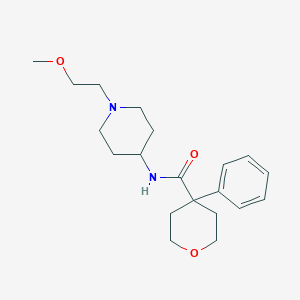
![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)


![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)



